N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
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Overview
Description
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide is a novel small-molecule compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an oxoimidazolidinyl moiety, and a benzamide group, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxoimidazolidinyl intermediate: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the oxoimidazolidinyl ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the oxoimidazolidinyl intermediate.
Coupling with benzamide: The final step involves coupling the intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly as an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. As an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), it inhibits the activation of these receptors, which play a crucial role in the immune response. By blocking these receptors, the compound can modulate immune signaling pathways and potentially reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide: Shares a similar core structure but with a cyclopropanesulfonamide group instead of a benzamide group.
N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide: Similar structure with a methyl group on the benzamide ring.
Uniqueness
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a TLR7 and TLR8 antagonist sets it apart from other similar compounds, making it a valuable tool in immunological research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-8-4-5-14(11-16)12-17(23-10-9-21-19(23)25)13-22-18(24)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMMRGNICDQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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